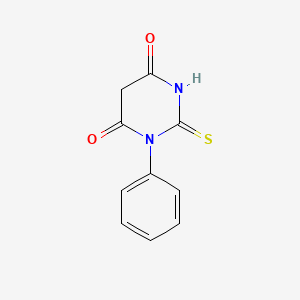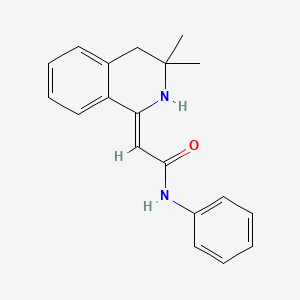![molecular formula C20H24N2O5S2 B11621900 2-(morpholin-4-yl)ethyl 3-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B11621900.png)
2-(morpholin-4-yl)ethyl 3-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 3-[(5Z)-5-(4-metoxibencilideno)-4-oxo-2-tioxo-1,3-tiazolidin-3-il]propanoato de 2-(morfolin-4-il)etilo es un compuesto orgánico complejo que presenta un anillo de morfolina, un anillo de tiazolidinona y una porción de metoxibencilideno.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del 3-[(5Z)-5-(4-metoxibencilideno)-4-oxo-2-tioxo-1,3-tiazolidin-3-il]propanoato de 2-(morfolin-4-il)etilo generalmente involucra reacciones orgánicas de múltiples pasos. Una ruta sintética común incluye los siguientes pasos:
Formación del anillo de tiazolidinona: Esto se puede lograr reaccionando una tioamida adecuada con una halocetona en condiciones básicas.
Introducción del grupo metoxibencilideno: Este paso implica la condensación del intermedio de tiazolidinona con 4-metoxibenzaldehído en presencia de una base para formar el derivado de metoxibencilideno.
Unión del anillo de morfolina: El paso final implica la esterificación del intermedio de metoxibencilideno-tiazolidinona con 2-(morfolin-4-il)etanol en condiciones ácidas.
Métodos de Producción Industrial
La producción industrial de este compuesto probablemente implicaría la optimización de la ruta sintética anterior para maximizar el rendimiento y la pureza. Esto podría incluir el uso de reactores de flujo continuo, plataformas de síntesis automatizadas y técnicas avanzadas de purificación como la cromatografía líquida de alta resolución (HPLC).
Análisis De Reacciones Químicas
Tipos de Reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el anillo de tiazolidinona, lo que lleva a la formación de sulfoxidos o sulfones.
Reducción: Las reacciones de reducción pueden dirigirse a la porción de metoxibencilideno, convirtiéndola en el derivado de metoxibencilo correspondiente.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.
Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se utilizan típicamente.
Sustitución: Las reacciones de sustitución nucleofílica a menudo emplean reactivos como haluros de alquilo o cloruros de acilo en presencia de una base.
Productos Principales
Oxidación: Sulfoxidos o sulfones.
Reducción: Derivados de metoxibencilo.
Sustitución: Diversos derivados de morfolina sustituidos.
Aplicaciones Científicas De Investigación
El 3-[(5Z)-5-(4-metoxibencilideno)-4-oxo-2-tioxo-1,3-tiazolidin-3-il]propanoato de 2-(morfolin-4-il)etilo tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se investiga su potencial como inhibidor enzimático o modulador de receptores.
Medicina: Se explora su potencial efecto terapéutico, incluyendo actividades antiinflamatorias y anticancerígenas.
Industria: Se utiliza en el desarrollo de nuevos materiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción del 3-[(5Z)-5-(4-metoxibencilideno)-4-oxo-2-tioxo-1,3-tiazolidin-3-il]propanoato de 2-(morfolin-4-il)etilo implica su interacción con objetivos moleculares específicos. El compuesto puede inhibir ciertas enzimas o modular la actividad del receptor, lo que lleva a sus efectos biológicos observados. Las vías y los objetivos exactos pueden variar según la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos Similares
- 3-[(5Z)-5-(4-hidroxibencilideno)-4-oxo-2-tioxo-1,3-tiazolidin-3-il]propanoato de 2-(morfolin-4-il)etilo
- 3-[(5Z)-5-(4-clorobencilideno)-4-oxo-2-tioxo-1,3-tiazolidin-3-il]propanoato de 2-(morfolin-4-il)etilo
Unicidad
La singularidad del 3-[(5Z)-5-(4-metoxibencilideno)-4-oxo-2-tioxo-1,3-tiazolidin-3-il]propanoato de 2-(morfolin-4-il)etilo radica en su combinación específica de grupos funcionales, que confieren propiedades químicas y biológicas distintas. La presencia del grupo metoxilo, en particular, puede influir en la reactividad del compuesto y su interacción con los objetivos biológicos, diferenciándolo de compuestos similares con diferentes sustituyentes.
Propiedades
Fórmula molecular |
C20H24N2O5S2 |
|---|---|
Peso molecular |
436.5 g/mol |
Nombre IUPAC |
2-morpholin-4-ylethyl 3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate |
InChI |
InChI=1S/C20H24N2O5S2/c1-25-16-4-2-15(3-5-16)14-17-19(24)22(20(28)29-17)7-6-18(23)27-13-10-21-8-11-26-12-9-21/h2-5,14H,6-13H2,1H3/b17-14- |
Clave InChI |
KZQIOXGKRZMMED-VKAVYKQESA-N |
SMILES isomérico |
COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)OCCN3CCOCC3 |
SMILES canónico |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)OCCN3CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{N-[2-Chloro-5-(trifluoromethyl)phenyl]methanesulfonamido}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B11621834.png)
![ethyl 2-[(4,4-dimethyl-16-oxo-5-oxa-8-thia-10,12,13,15-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),10,13-tetraen-14-yl)sulfanyl]acetate](/img/structure/B11621840.png)
![(2Z)-2-[3-bromo-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11621842.png)
![5-(4-bromophenyl)-1-[3-(dimethylamino)propyl]-4-[(4-ethoxy-2-methylphenyl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11621843.png)
![2-{[3-cyano-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B11621845.png)


![2-[(1,3-benzodioxol-5-ylmethyl)amino]-7-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11621862.png)


![4-(Ethoxycarbonyl)-4-[2-(phenylamino)-1,3-thiazol-4-yl]octanoic acid](/img/structure/B11621883.png)
![ethyl 4-[(4Z)-4-(4-hydroxy-3-methoxybenzylidene)-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoate](/img/structure/B11621886.png)
![9-Chloro-5-(3,4-dimethoxyphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11621888.png)
